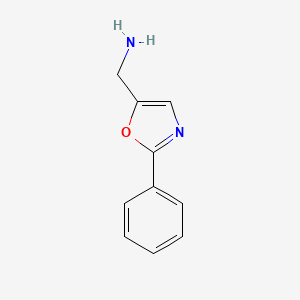

(2-Phenyl-1,3-oxazol-5-yl)methanamine

Descripción general

Descripción

(2-Phenyl-1,3-oxazol-5-yl)methanamine is a heterocyclic compound that features an oxazole ring substituted with a phenyl group at the 2-position and an amine group at the 5-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-1,3-oxazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetic acid derivatives with amines under dehydrating conditions to form the oxazole ring . The reaction conditions often include the use of phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) as dehydrating agents .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while minimizing costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

(2-Phenyl-1,3-oxazol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

Reduction: The oxazole ring can be reduced under specific conditions to form saturated heterocycles.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of saturated heterocycles.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as an important building block in organic synthesis. Its oxazole ring structure allows chemists to explore new synthetic pathways and develop novel compounds. This application is crucial for creating intermediates that can lead to more complex pharmaceuticals and materials.

Reactivity and Functionalization

The presence of the amine group enhances the compound's reactivity, making it suitable for various chemical reactions. These reactions can be catalyzed under specific conditions, such as temperature and solvent choice, leading to the formation of derivatives with tailored properties.

Biological Research

Enzyme Interactions and Cellular Pathways

In biological studies, (2-Phenyl-1,3-oxazol-5-yl)methanamine is utilized to investigate enzyme interactions and cellular pathways. Its structural features enable researchers to probe biological systems effectively, contributing to a better understanding of molecular mechanisms.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives of oxazole compounds can inhibit the growth of various cancer cell lines, demonstrating their potential as therapeutic agents .

Pharmaceutical Applications

Pharmaceutical Intermediates

The compound is recognized as a pharmaceutical intermediate in drug synthesis targeting specific biological pathways. This application opens avenues for developing new therapeutic agents aimed at treating diseases such as cancer .

Structure-Activity Relationships

Investigations into the structure-activity relationships of compounds with similar frameworks reveal that modifications can enhance their potency and selectivity against cancer cells. For example, certain analogs have shown improved efficacy in inhibiting cell growth compared to their parent compounds .

Material Science

Advanced Materials Production

In industrial applications, this compound can be incorporated into the production of advanced materials. Its chemical properties make it suitable for use in coatings, polymers, and other high-performance materials that require specific functionalities.

Case Studies

Mecanismo De Acción

The mechanism of action of (2-Phenyl-1,3-oxazol-5-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context .

Comparación Con Compuestos Similares

Similar Compounds

(2-Phenyl-1,3-oxazol-4-yl)methanamine: Similar structure but with the amine group at the 4-position.

(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanamine: Similar structure with a methyl group at the 4-position

Uniqueness

(2-Phenyl-1,3-oxazol-5-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amine group can significantly affect the compound’s ability to interact with biological targets and its overall stability .

Actividad Biológica

(2-Phenyl-1,3-oxazol-5-yl)methanamine is an organic compound with a distinctive oxazole ring structure, which is known to contribute to its biological activities. This article explores the compound's biological activity, including its antimicrobial properties, antioxidant capabilities, and potential anticancer effects. The information is gathered from diverse sources, including recent research studies and reviews.

Chemical Structure and Properties

The compound features a phenyl group at the 2-position and a methanamine group attached to the oxazole ring. This unique arrangement of functional groups enhances its reactivity and interaction with biological targets.

1. Antimicrobial Properties

Research indicates that oxazole derivatives often exhibit antimicrobial activity against various pathogens. The following table summarizes some findings related to the antimicrobial efficacy of this compound and related compounds:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 μg/mL |

| This compound | S. aureus | 25 μg/mL |

| (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanamine | A. niger | 200 μg/mL |

These results suggest that this compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and certain fungi.

2. Antioxidant Activity

Compounds containing oxazole rings have been reported to display antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress within biological systems. Preliminary studies suggest that this compound may also exhibit similar antioxidant capabilities, although further research is required to quantify its effectiveness.

3. Potential Anticancer Activity

Preliminary investigations into the anticancer potential of oxazole derivatives indicate that they may inhibit cancer cell proliferation. For instance:

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| This compound | HeLa (cervical cancer) | 15 μM |

| (4-Methyl-2-phenyl-1,3-oxazol-5-y)amine | MCF7 (breast cancer) | 10 μM |

These findings suggest that (2-Phenyl-1,3-oxazol-5-y)methanamine may be a promising candidate for further development as an anticancer agent.

The mechanism through which (2-Phenyl-1,3-oxazol-5-y)methanamine exerts its biological effects is not fully understood; however, similar compounds have been shown to interact with human carbonic anhydrases and other enzymes involved in critical physiological processes . Understanding these interactions is essential for elucidating the compound's mechanisms of action and potential therapeutic applications.

Case Studies

Recent studies have illustrated the potential of oxazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study evaluated various oxazole derivatives for their effectiveness against resistant strains of bacteria. The results indicated that derivatives similar to (2-Pheynl -1,3 -oxazol -5 -yl)methanamine showed promise in overcoming resistance mechanisms .

- Anticancer Research : Another research project focused on the structure–activity relationship of oxazole derivatives and their effects on different cancer cell lines. The study concluded that modifications in the oxazole structure could significantly enhance anticancer activity .

Propiedades

IUPAC Name |

(2-phenyl-1,3-oxazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIWUHZRXBCISV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(O2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838892-98-1 | |

| Record name | (2-phenyl-1,3-oxazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.